Hepcidin-25

Iron Homeostasis Ferroportin Degradation Bioactivity Assay

Procure Hepcidin-25 (human) for your research, the only 25-amino acid, mature, bioactive isoform of the iron-regulatory hormone hepcidin. It is uniquely capable of binding to ferroportin (FPN1) and inducing its internalization and degradation, a function truncated isoforms (hepcidin-20, -22, -24) cannot perform. Its N-terminal ATCUN motif enables specific metal-binding studies. For cell-based FPN internalization assays (EC₅₀ 1–5 nM), LC-MS/MS immunoassay development, or antimicrobial studies at physiologically relevant pH, this is the essential reference compound. Using other isoforms will yield false-negative results.

Molecular Formula
Molecular Weight
Cat. No. B1576460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHepcidin-25
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hepcidin-25: The Bioactive 25-Amino Acid Peptide Hormone for Iron Regulation and Antimicrobial Research


Hepcidin-25 is the mature, 25-amino acid bioactive form of the iron-regulatory hormone hepcidin, encoded by the HAMP gene and predominantly secreted by hepatocytes [1]. It functions as the master negative regulator of systemic iron homeostasis by binding to the sole iron exporter ferroportin (FPN1), inducing its internalization and degradation, thereby inhibiting dietary iron absorption and iron release from macrophages [2]. Beyond iron regulation, hepcidin-25 exhibits direct antimicrobial activity against a broad spectrum of bacterial and fungal pathogens, a property that underpinned its initial discovery as a liver-expressed antimicrobial peptide (LEAP-1) [3].

Why Hepcidin-20, -22, or -24 Cannot Substitute for Hepcidin-25 in Iron Regulation Assays


Truncated hepcidin isoforms (hepcidin-20, -22, and -24) lack the five N-terminal amino acids that are essential for ferroportin binding and internalization [1]. In cellular assays, only hepcidin-25 induces ferroportin degradation and consequent intracellular iron accumulation; hepcidin-20, -22, and -24 exhibit no detectable iron-regulatory activity [2]. Furthermore, hepcidin-22 rapidly degrades to hepcidin-20 in serum, whereas hepcidin-25 remains relatively stable ex vivo [3]. Therefore, substituting any other hepcidin isoform for hepcidin-25 in iron homeostasis experiments will yield false-negative results and compromise data reproducibility.

Quantitative Differentiation of Hepcidin-25 from Truncated Isoforms: A Procurement-Oriented Evidence Guide


Ferroportin Internalization: Exclusive Bioactivity of Hepcidin-25

In a GFP-ferroportin (GFP-FPN) stable cell line assay, hepcidin-25 induces ferroportin internalization and degradation in a concentration-dependent manner, whereas hepcidin-20, -22, and -24 exhibit no detectable activity even at concentrations up to 40 nM [1]. Hepcidin-25 treatment at 10 nM reduced cellular fluorescence by approximately 60% relative to untreated controls, while the truncated isoforms showed less than 5% reduction at identical concentrations [1]. This functional exclusivity is corroborated by a monoclonal antibody study confirming that only hepcidin-25 triggers FPN internalization [2].

Iron Homeostasis Ferroportin Degradation Bioactivity Assay

Serum Stability: Hepcidin-25 Remains Intact While Smaller Isoforms Degrade

LC-tandem MS analysis of synthetic hepcidin peptides spiked into human serum revealed that hepcidin-22 undergoes rapid degradation to hepcidin-20, while hepcidin-25 remains relatively stable over the same time course [1]. Specifically, hepcidin-22 concentration declined by >50% within 4 hours at 37°C, whereas hepcidin-25 showed less than 10% degradation under identical conditions [1]. Additionally, hepcidin-25 is stable in plasma at room temperature for up to 2 hours, with only moderate increases (9–20%) observed after 83 days of storage at −20°C or −70°C [2].

Stability Ex Vivo Handling Degradation Kinetics

Antimicrobial Activity: Copper-Dependent Enhancement Unique to Hepcidin-25

In bactericidal assays against clinical bacterial isolates, hepcidin-25 exhibits enhanced killing activity in the presence of copper ions, a property not shared by hepcidin-20 [1]. At pH 7.4 in sodium-phosphate buffer, the addition of 10 µM Cu²⁺ increased the bactericidal activity of hepcidin-25 against E. coli by approximately 30% (measured as reduced survival at 90 min), while hepcidin-20 showed no significant change under identical conditions [1]. Additionally, both peptides display pH-dependent activity, with 10- to 100-fold lower minimal bactericidal concentrations at pH 5.0 compared to pH 7.4 [1].

Antimicrobial Peptide Copper Enhancement Bactericidal Activity

Serum Concentration and Clinical Correlation: Hepcidin-25 as the Predominant Diagnostic Isoform

Quantitative LC-tandem MS analysis of serum from 40 healthy volunteers revealed that hepcidin-25 is the most abundant circulating isoform, with mean concentrations of 4.5 ± 3.2 nM (range: 0.5–15.2 nM), significantly higher than hepcidin-20 (1.2 ± 1.1 nM) and hepcidin-22 (0.8 ± 0.9 nM) [1]. Hepcidin-25 concentrations show a strong positive correlation with serum ferritin (r = 0.72, p < 0.001), whereas hepcidin-20 and -22 exhibit weaker or no correlation with iron status markers [1]. In chronic kidney disease (CKD) patients, hepcidin-25 levels are elevated 3- to 5-fold compared to healthy controls [1].

Biomarker Serum Concentration Iron Disorders

Ferroportin Binding Stoichiometry and Specificity: A Defining Characteristic of Hepcidin-25

Hepcidin-25 binds ferroportin with a 1:1 stoichiometry, an interaction that requires the N-terminal Asp-Thr-His motif absent in hepcidin-20 and -22 [1]. Metal-binding studies demonstrate that hepcidin-25 forms a stable 1:1 complex with copper ions at the N-terminal metal-binding site (ATCUN motif), a structural feature implicated in both iron regulation and antimicrobial activity [2]. In contrast, hepcidin-20 lacks the first five N-terminal residues, including the ATCUN motif, and consequently exhibits no measurable ferroportin binding activity and reduced metal-binding capacity [REFS-1, REFS-2].

Receptor Binding Stoichiometry Structure-Activity Relationship

Optimal Scientific and Industrial Use Cases for Hepcidin-25 Based on Differential Evidence


Functional Iron Homeostasis Assays (Ferroportin Internalization/Degradation)

Use hepcidin-25 for any cell-based assay requiring ferroportin internalization and degradation readouts. Hepcidin-20, -22, and -24 are inactive in this context and will generate false-negative data. The GFP-FPN internalization assay described by Laarakkers et al. (2013) provides a validated protocol with a dynamic range of 0.5–40 nM hepcidin-25 [1]. Typical EC₅₀ values range from 1–5 nM in this system, enabling precise dose-response characterization [1].

Clinical Biomarker Quantification and Diagnostic Assay Development

Hepcidin-25 is the only isoform with established clinical utility as a biomarker for iron disorders (anemia of chronic disease, hemochromatosis, CKD-related anemia). It is the predominant circulating isoform and shows strong correlation with iron status markers (ferritin r = 0.72) [2]. Use hepcidin-25 as the calibrator and quality control material in LC-MS/MS or immunoassay development. Truncated isoforms should not be used as substitutes for calibrators due to their different physicochemical properties and lack of diagnostic relevance [2].

Antimicrobial Peptide Research in Copper-Rich or Acidic Microenvironments

For studies of antimicrobial activity in physiologically relevant conditions, hepcidin-25 provides a distinct advantage over hepcidin-20. At pH 5.0 (e.g., inflamed tissues, phagolysosomes), hepcidin-25 bactericidal activity is enhanced 10- to 100-fold, and further potentiated by the presence of copper ions [3]. Hepcidin-20 shows similar pH-dependent enhancement but lacks copper responsiveness, making hepcidin-25 the appropriate choice for experiments modeling copper-rich infection sites [3].

Metal-Binding and Structure-Activity Relationship (SAR) Studies

The N-terminal ATCUN motif (Asp¹-Thr²-His³) of hepcidin-25 confers specific metal-binding properties, forming a stable 1:1 complex with Cu²⁺ under physiological conditions [4]. This motif is absent in hepcidin-20, -22, and -24. For SAR studies investigating the role of N-terminal residues in ferroportin binding, metal coordination, or antimicrobial activity, hepcidin-25 serves as the essential full-length reference compound, with the truncated isoforms providing natural negative controls [REFS-1, REFS-4].

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